Pharmacological Properties and Application Profiling of N-Allyl-6,7-Dimethoxy-4-Quinazolinamine
Pharmacological Properties and Application Profiling of N-Allyl-6,7-Dimethoxy-4-Quinazolinamine
Executive Summary
N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2, Molecular Formula: C13H15N3O2) is a highly versatile chemical entity belonging to the privileged 4-amino-6,7-dimethoxyquinazoline class of compounds ()[1]. While specific clinical derivatives of this scaffold—such as the oncology drug gefitinib or the antihypertensive agent prazosin—dominate therapeutic landscapes, the N-allyl variant serves as a critical biochemical probe and synthetic intermediate ()[2].
This whitepaper dissects the mechanistic pharmacology of the 6,7-dimethoxyquinazolin-4-amine core, explores its bimodal target engagement (Kinases vs. GPCRs), and provides field-proven, self-validating experimental protocols for leveraging the unique reactivity of the 4-N-allyl substitution in drug discovery workflows.
Core Pharmacological Targets & Mechanism of Action
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The 6,7-dimethoxyquinazoline core is a well-established ATP-competitive inhibitor scaffold for Receptor Tyrosine Kinases (RTKs), predominantly EGFR ()[2].
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Hinge Region Binding: The nitrogen atoms at positions 1 and 3 of the quinazoline pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amide of Met793 in the EGFR hinge region.
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Solvent Exposure: The 6,7-dimethoxy groups project outward into the solvent-exposed region of the kinase cleft, improving the molecule's overall solubility and pharmacokinetic parameters without causing steric clashes.
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Hydrophobic Pocket Occupation: The 4-position substitution (the allylamine) occupies the hydrophobic pocket adjacent to the ATP-binding site. Unlike the rigid aniline rings found in clinical EGFR inhibitors (e.g., erlotinib), the flexible allyl group allows for distinct conformational adaptations.
Alpha-1 Adrenergic Receptor ( α1 -AR) Antagonism
Beyond kinase inhibition, the 4-amino-6,7-dimethoxyquinazoline scaffold is the defining structural motif for α1 -adrenergic receptor antagonists ()[3].
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Transmembrane Interaction: The dimethoxy groups interact via Pi-Pi stacking and Van der Waals forces with the transmembrane helices of the GPCR.
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Subtype Selectivity: The 4-amino substituent dictates receptor subtype selectivity. While bulky piperazine derivatives (like prazosin) lock the receptor in an inactive conformation with sub-nanomolar affinity, the N-allyl group provides a moderate baseline affinity that can be synthetically elaborated to probe minor binding pockets ()[3].
Bimodal target engagement of the N-allyl-6,7-dimethoxy-4-quinazolinamine scaffold.
Structure-Activity Relationship (SAR) Dynamics
To understand the utility of the N-allyl derivative, it must be benchmarked against established clinical standards sharing the same core. The terminal alkene of the N-allyl group is not just a steric placeholder; it serves as a bioorthogonal chemical handle. It allows researchers to perform thiol-ene click chemistry to generate biotinylated probes for target identification or to synthesize complex Antibody-Drug Conjugates (ADCs) ()[4].
| Compound | 4-Position Substituent | Primary Target | Target Affinity ( IC50 / Ki ) | Structural Characteristic |
| Subject Compound | N-Allylamine | EGFR / α1 -AR | Moderate | Flexible, reactive terminal alkene |
| AG-1478 | N-(3-chlorophenyl)amine | EGFR | ~3 nM | Rigid, hydrophobic aryl group |
| Prazosin | 4-(2-furoyl)piperazin-1-yl | α1 -AR | ~0.2 nM | Bulky, basic aliphatic ring |
Experimental Methodologies & Self-Validating Protocols
As an application scientist, I emphasize that protocols must not only generate data but also internally validate their own accuracy. Below are the standard operating procedures for evaluating and utilizing this compound.
TR-FRET In Vitro EGFR Kinase Assay
This assay measures the ability of the compound to competitively inhibit EGFR phosphorylation.
Step-by-Step Methodology:
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Compound Preparation: Dilute N-allyl-6,7-dimethoxy-4-quinazolinamine in 100% DMSO to a top concentration of 10 mM. Perform 10-point, 3-fold serial dilutions. Transfer 100 nL to a 384-well low-volume assay plate.
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Kinase Reaction (Causality Check): Add 5 µL of kinase buffer containing 5 nM recombinant EGFR, 10 µM ATP, and 100 nM Biotin-poly-GT substrate.
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Expert Insight: ATP is strictly maintained at 10 µM (approximating the Km for isolated EGFR) to ensure the assay remains sensitive to competitive inhibitors binding at the ATP hinge region, preventing artificial right-shifts in the IC50 curve.
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Reaction Quenching: After 60 minutes at room temperature, add 5 µL of detection buffer containing 20 mM EDTA, 2 nM Eu-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-APC.
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Expert Insight: EDTA chelates Mg2+ ions essential for kinase catalytic activity, instantly freezing the phosphorylation state to prevent signal drift during the read phase.
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Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).
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System Validation: Include 1% DMSO as a vehicle control (maximum signal) and 10 µM AG-1478 as a positive inhibition control (minimum signal). Calculate the Z'-factor; a value ≥0.6 self-validates the assay's robustness.
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Step-by-step workflow for the Time-Resolved FRET kinase assay.
Bioorthogonal Thiol-Ene Click Conjugation for Probe Generation
This protocol utilizes the N-allyl group to generate a biotinylated pull-down probe for target identification ()[4].
Step-by-Step Methodology:
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Reagent Mixing: Combine 1 mM N-allyl-6,7-dimethoxy-4-quinazolinamine, 2 mM Biotin-PEG3-SH, and 0.1 mM 2,2-Dimethoxy-2-phenylacetophenone (DPAP) in degassed methanol.
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UV Irradiation (Causality Check): Irradiate the mixture at 365 nm for 15 minutes.
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Expert Insight: The terminal alkene is unreactive under standard physiological conditions but undergoes rapid, radical-mediated hydrothiolation when the DPAP photoinitiator generates thiyl radicals under UV light. This achieves site-specific conjugation without disrupting the quinazoline pharmacophore.
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LC-MS Validation: Analyze the crude reaction mixture via LC-MS.
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System Validation: The complete disappearance of the parent mass (m/z 246.1 [M+H]+ ) and the appearance of the conjugate mass confirms successful target engagement and reaction completion.
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References
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PubChem / PubChemLite Title: C13H15N3O2 - Explore - PubChemLite (N-allyl-6,7-dimethoxy-4-quinazolinamine) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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Nature Communications (via PMC) Title: Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition Source: PubMed Central (PMC) URL:[Link]
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ACS Infectious Diseases Title: Identification of Prazosin as a Potential Flagellum Attachment Zone 1(FAZ1) Inhibitor for the Treatment of Human African Trypanosomiasis Source: American Chemical Society (ACS) URL:[Link]
